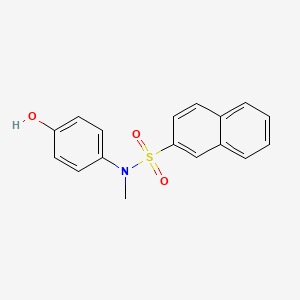

N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide is an organic compound that features a naphthalene ring system substituted with a sulfonamide group and a hydroxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide typically involves the reaction of 4-hydroxyaniline with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions: N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

科学研究应用

Pharmacological Applications

1. Analgesic Development

Recent studies have highlighted the potential of N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide as a scaffold for developing novel analgesics. Research indicates that derivatives of this compound can exhibit reduced hepatotoxicity while retaining analgesic and antipyretic properties. For instance, a study explored the synthesis of analogs that maintain the analgesic profile of acetaminophen without the associated liver damage commonly seen with its use. These analogs demonstrated stability and lipophilicity, crucial for effective drug formulation .

2. Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis, making them valuable in treating bacterial infections. This compound's derivatives are being investigated for enhanced efficacy against resistant bacterial strains, particularly in the context of increasing antibiotic resistance globally .

Materials Science Applications

1. Polymer Chemistry

The sulfonamide functional group is significant in polymer chemistry due to its ability to form hydrogen bonds and enhance material properties. This compound can be utilized as a monomer or additive in synthesizing polymers with improved thermal and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can enhance their stability and performance under various conditions .

Analytical Chemistry Applications

1. Chromatography

In analytical chemistry, this compound is employed as a reagent in chromatographic methods to separate and identify various compounds. Its unique chemical structure allows it to interact selectively with target analytes, improving the sensitivity and specificity of detection methods such as high-performance liquid chromatography (HPLC) .

Case Studies

作用机制

The mechanism of action of N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer activity.

N-(4-hydroxyphenyl)propanoic acid: Studied for its antioxidant properties.

Uniqueness: N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthalene ring system and sulfonamide group make it a versatile compound for various applications, distinguishing it from other similar compounds.

生物活性

N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide (commonly referred to as the compound) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H15NO3S, with a molecular weight of 313.37 g/mol. It features a naphthalene core substituted with a hydroxyphenyl group and a sulfonamide functional group, which is critical for its biological activity.

Research indicates that sulfonamides, including this compound, often exert their biological effects through inhibition of specific enzymes or proteins. For instance, studies have shown that related compounds can inhibit the activity of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition is significant for therapeutic applications in treating hyperpigmentation disorders and melanoma.

Biological Activity

- Antimicrobial Activity :

- Antioxidant Effects :

- Anti-Melanogenic Effects :

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide compounds often correlates with their structural characteristics:

- Hydrophobic Interactions : The presence of the naphthalene core enhances hydrophobic interactions within enzyme active sites, contributing to higher binding affinities.

- Functional Group Influence : The hydroxyphenyl moiety plays a crucial role in modulating the compound's solubility and interaction with target proteins .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against E. coli, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anti-Melanogenic Activity

In a controlled experiment using B16F10 cells, the compound was tested for its ability to inhibit melanin production. The results showed that at concentrations up to 25 μM, the compound effectively reduced melanin synthesis while maintaining cell viability, highlighting its potential as a safe skin whitening agent .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antioxidant | Scavenges free radicals | |

| Anti-Melanogenic | Inhibits TYR activity |

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Binding Affinity (Ki) | Notes |

|---|---|---|

| This compound | 6.37 kcal/mol | Strong interaction with DNA gyrase |

| Related sulfonamides | Varies | Dependent on substituent position |

属性

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-18(15-7-9-16(19)10-8-15)22(20,21)17-11-6-13-4-2-3-5-14(13)12-17/h2-12,19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXIHFBYKBIEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。